N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7(4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRIDCFMSJIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amide Bond Formation: The final step involves coupling the pyrrolidinone derivative with a trifluoromethyl-substituted benzoyl chloride or benzamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction of the amide bond can yield amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidinone ring may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Benzamides
Physicochemical and Functional Implications
Polarity and Solubility: The 5-oxopyrrolidinyl group in the target compound introduces a polar lactam ring, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., benzylpyrrolidinyl in ).
Steric and Electronic Effects: Bulky substituents, such as pyrimido[4,5-d]pyrimidinyl in SIJ1227 , may enhance target binding affinity but reduce membrane permeability.
Metabolic Stability :
- The CF₃ group in all compounds resists oxidative degradation, but the 5-oxopyrrolidinyl group may undergo ring-opening metabolism, unlike the stable benzylpyrrolidinyl group in .
Stereochemical Influence :
Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidinone ring and a trifluoromethyl-substituted benzamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's structure contributes to its biological activity:
- Pyrrolidinone Ring : Enhances conformational stability and binding interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, facilitating better membrane penetration and bioavailability.
This compound interacts with specific molecular targets, primarily enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing various signal transduction pathways.
Enzyme Interaction Studies
This compound has been utilized as a probe to study enzyme interactions. Its unique structural characteristics allow for favorable binding affinities with various enzymes, which could lead to the development of new therapeutic agents targeting specific diseases.
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
- Antidepressant-Like Effects : In related research involving compounds similar to this compound, significant antidepressant-like effects were observed in animal models. These effects were attributed to the modulation of serotonergic pathways and suggest a potential avenue for further exploration in treating mood disorders .
- Enzyme Binding Studies : Studies have shown that the compound can effectively inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in diseases where these enzymes play a critical role.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
